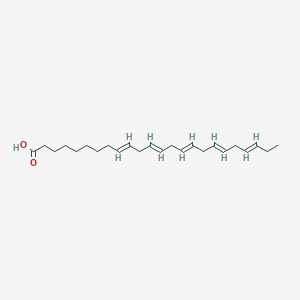
9,12,15,18,21-Tetracosapentaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,12,15,18,21-Tetracosapentaenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H38O2 and its molecular weight is 358.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
9,12,15,18,21-Tetracosapentaenoic acid is characterized by its molecular formula C24H38O2 and a molecular weight of approximately 358.56 g/mol. It features five double bonds at positions 9, 12, 15, 18, and 21, making it a highly unsaturated fatty acid. This structure is crucial for its biological activity and metabolism.
Biochemical Roles
TPAn-3 is involved in the metabolic pathways of omega-3 fatty acids. It serves as a precursor to other important fatty acids such as tetracosahexaenoic acid (THA) and docosahexaenoic acid (DHA). Research indicates that TPAn-3 may play a role in:
- Desaturation and Elongation : TPAn-3 can be elongated to form C26:5 or acted upon by delta-6 desaturase to produce C24:6 .
- Cell Membrane Integrity : As a component of cell membranes, TPAn-3 contributes to membrane fluidity and functionality .
Cardiovascular Health
Research has shown that supplementation with omega-3 fatty acids can have cardiovascular benefits. A study indicated that increases in plasma levels of TPAn-3 were associated with dietary eicosapentaenoic acid (EPA) supplementation, suggesting potential roles in cardiovascular health .
Neuroprotection
TPAn-3 has been found in low concentrations in mouse brain tissue, with levels decreasing with age. This suggests a potential role in neuroprotection and cognitive function .
Mental Health
Recent studies have explored the impact of omega-3 fatty acids on mental health conditions such as ADHD. High doses of EPA have shown improvements in attention-related symptoms among youth .
Case Study 1: Gender Differences in Omega-3 Metabolism
A clinical trial demonstrated that women had higher plasma levels of TPAn-3 compared to men after supplementation with EPA. This indicates gender-specific differences in the metabolism of omega-3 fatty acids and their potential health implications .
Case Study 2: Dietary Impact on Fatty Acid Levels
A study involving Long Evans rats assessed the effects of varying dietary alpha-linolenic acid (ALA) levels on serum TPAn-3 concentrations. Results indicated that increased ALA intake led to higher serum levels of TPAn-3 and THA, highlighting the importance of dietary sources for optimizing omega-3 status .
Propriétés
Formule moléculaire |
C24H38O2 |
|---|---|
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
(9E,12E,15E,18E,21E)-tetracosa-9,12,15,18,21-pentaenoic acid |
InChI |
InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-23H2,1H3,(H,25,26)/b4-3+,7-6+,10-9+,13-12+,16-15+ |
Clé InChI |
NPTIBOCVSPURCS-RCHUDCCISA-N |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCCCC(=O)O |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCCCCCCCC(=O)O |
Synonymes |
24:5n-3 tetracosapentaenoate tetracosapentaenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















